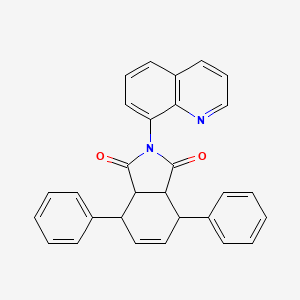
4,7-diphenyl-2-(quinolin-8-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-DIPHENYL-2-(QUINOLIN-8-YL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes phenyl, quinoline, and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-DIPHENYL-2-(QUINOLIN-8-YL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the use of oxalyl dichloride and ionic-liquid-supported DMI in [bmim]PF6, followed by the addition of the appropriate alcohol and stirring at room temperature overnight . Another method involves the use of tetrachlorosilane in tetrachloromethane at 25°C for 0.5 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,7-DIPHENYL-2-(QUINOLIN-8-YL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl dichloride, tetrachlorosilane, and gallium (III) trichloride . Reaction conditions vary depending on the desired transformation but often involve specific temperatures and solvents such as dichloromethane and hexane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of oxalyl dichloride can lead to the formation of chlorinated derivatives, while the use of tetrachlorosilane can result in silylated products .
Scientific Research Applications
4,7-DIPHENYL-2-(QUINOLIN-8-YL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,7-DIPHENYL-2-(QUINOLIN-8-YL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE is not well-understood. its effects are likely mediated through interactions with specific molecular targets and pathways, which could include binding to proteins or nucleic acids and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindole derivatives and quinoline-containing molecules. Examples include:
- 1-Phenyl-2-propanol
- 3-Phenyl-2-propanol
- 1-(4,4-Dimethoxypiperidin-1-yl)ethan-1-one
Uniqueness
4,7-DIPHENYL-2-(QUINOLIN-8-YL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of phenyl, quinoline, and isoindole moieties, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C29H22N2O2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4,7-diphenyl-2-quinolin-8-yl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C29H22N2O2/c32-28-25-22(19-9-3-1-4-10-19)16-17-23(20-11-5-2-6-12-20)26(25)29(33)31(28)24-15-7-13-21-14-8-18-30-27(21)24/h1-18,22-23,25-26H |
InChI Key |
TZTZHUYTZKHNCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CC(C3C2C(=O)N(C3=O)C4=CC=CC5=C4N=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


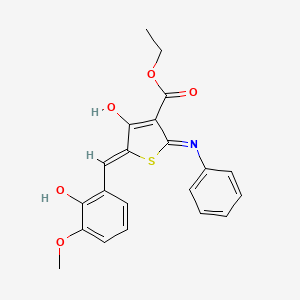
![2-[(4Z)-4-({5-[(4-chlorophenyl)sulfanyl]thiophen-2-yl}methylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide](/img/structure/B11616361.png)
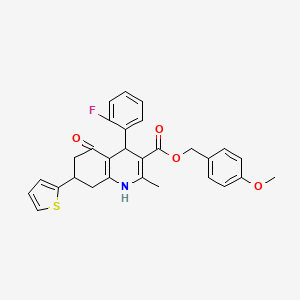
![11-(4-methylphenyl)-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2,4,6,9(14),16,18,20-heptaene-13,22-dione](/img/structure/B11616374.png)
![5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11616380.png)
![N-ethyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616385.png)
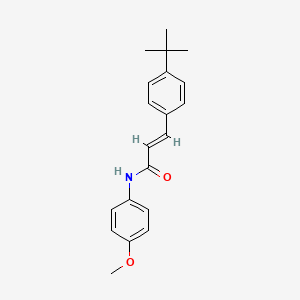
![ethyl 6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11616392.png)
![4-(dibenzo[b,d]thiophen-3-yl)-2-(2-fluorophenyl)-5-phenyl-1H-imidazole](/img/structure/B11616396.png)
![methyl 5-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B11616403.png)
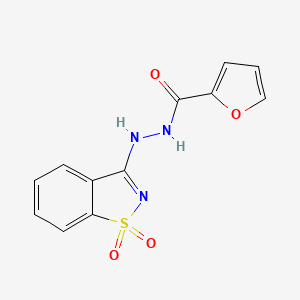
![3-Methyl-1-(piperidin-1-yl)-2-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11616406.png)
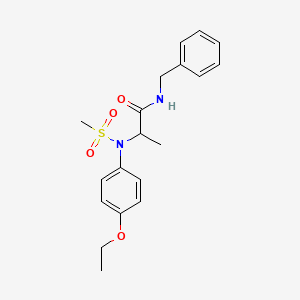
![2-Ethyl-3-methyl-1-[(3-methylbutyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11616412.png)
